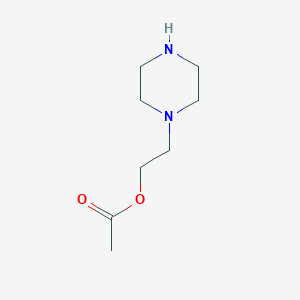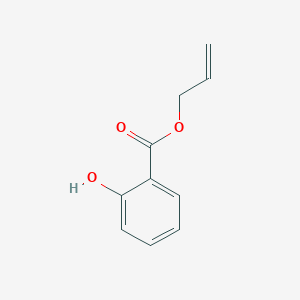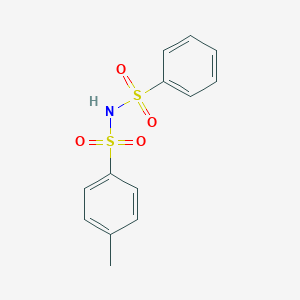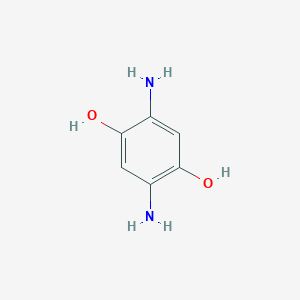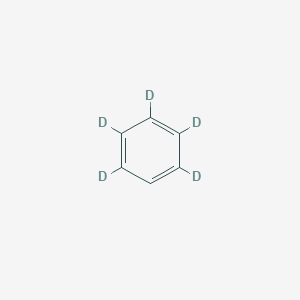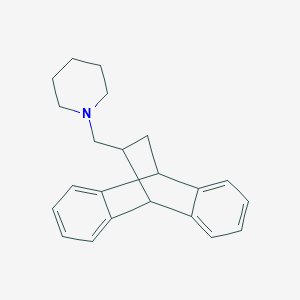
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene, also known as DHPEA-EDA, is a natural compound found in various plants such as olives and olive oil. This compound has gained significant attention in recent years due to its potential health benefits and therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is not yet fully understood. However, it is believed that its antioxidant properties play a significant role in its therapeutic effects. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene can scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Efectos Bioquímicos Y Fisiológicos
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce inflammation, and protect against oxidative stress. It has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has several advantages for lab experiments. It is a natural compound, which makes it safer to use compared to synthetic compounds. It also has low toxicity and is easily synthesized. However, one limitation is that it is not readily available in large quantities, which can make it challenging for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene. One area of interest is its potential use in cancer treatment. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have anti-cancer properties, and further research can help to identify its potential as a therapeutic agent. Another area of interest is its use in neurodegenerative diseases. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have neuroprotective effects, and further research can help to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is a natural compound with significant potential for therapeutic use. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is synthesized through a series of chemical reactions involving anthracene, piperidine, and ethylenediamine. The synthesis method involves the use of various reagents and catalysts to ensure the purity and yield of the compound.
Aplicaciones Científicas De Investigación
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been extensively studied for its potential health benefits and therapeutic properties. Research has shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
Número CAS |
14692-47-8 |
|---|---|
Nombre del producto |
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene |
Fórmula molecular |
C22H25N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)piperidine |
InChI |
InChI=1S/C22H25N/c1-6-12-23(13-7-1)15-16-14-21-17-8-2-4-10-19(17)22(16)20-11-5-3-9-18(20)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2 |
Clave InChI |
UXPDNEXBQDOGCB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
SMILES canónico |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Sinónimos |
1-[(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methyl]piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
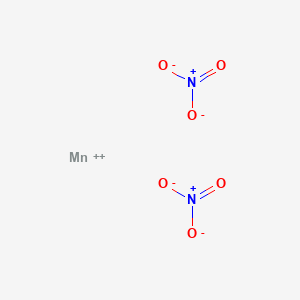
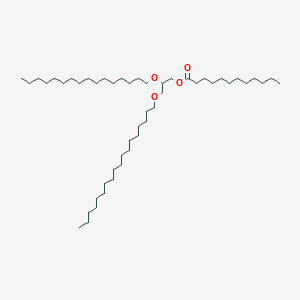
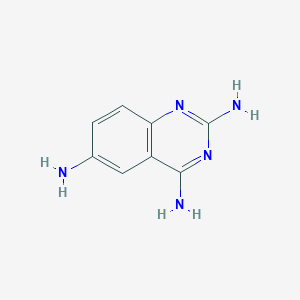
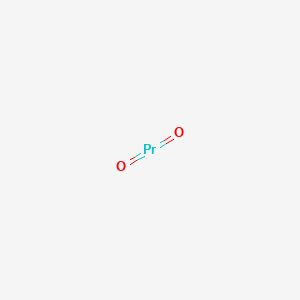
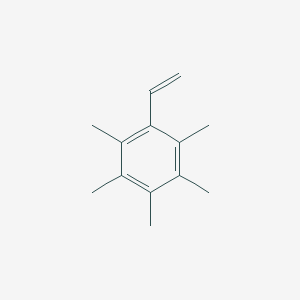
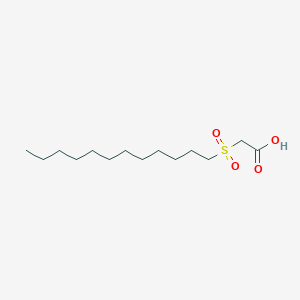
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
